molecular formula C15H19N7O3 B2798580 2-(3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013971-99-7

2-(3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2798580
CAS No.: 1013971-99-7
M. Wt: 345.363
InChI Key: OYGITFIBBXHARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its mechanism of action involves binding to the active site of CDK2, disrupting its interaction with ATP and thereby inhibiting the kinase activity crucial for cell cycle progression, specifically the G1 to S phase transition . This targeted inhibition makes it a valuable chemical probe for investigating the specific roles of CDK2 in cellular proliferation and for exploring contexts of CDK4/6 inhibitor resistance in cancer models. The compound has been utilized in research to study cancers where CDK2 activity is a driver of tumor growth, such as certain types of breast cancer and ovarian cancer . Its research applications extend to the dissection of cell cycle checkpoints, the study of transcriptional regulation in conjunction with CDK9, and the development of novel therapeutic strategies aimed at overcoming limitations of first-generation CDK inhibitors. By providing a specific means to inhibit CDK2, this compound enables researchers to elucidate complex signaling pathways and validate CDK2 as a target for anticancer drug discovery.

Properties

IUPAC Name

2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-7-8(2)18-22(9(7)3)14-17-12-11(19(14)4)13(24)21(6-10(16)23)15(25)20(12)5/h6H2,1-5H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGITFIBBXHARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties and biological activities, particularly focusing on anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula and Weight

  • Molecular Formula : C15H19N7O3
  • Molecular Weight : 341.36 g/mol

Structural Characteristics

The compound features a purine base fused with a pyrazole ring, which is characteristic of many biologically active compounds. The presence of multiple functional groups enhances its potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and promotion of caspase activation .
  • Case Studies : In studies involving fused pyrazole derivatives, compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

  • Research Findings : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds is well-documented:

  • Mechanism : These compounds disrupt cellular processes in bacteria and fungi, leading to cell death. Their effectiveness can vary based on structural modifications .
  • Case Studies : Some studies have demonstrated that pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cellular processes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s purine core distinguishes it from pyrazole-containing analogs reported in the literature. For example:

  • Compound 7a/7b () : These feature a thiophene ring linked to a pyrazole via a carbonyl group. Unlike the purine core, the thiophene introduces sulfur-based electronic effects and planar rigidity.
  • Compound 11a/11b () : These incorporate a pyran ring fused with a pyrazole, offering a six-membered oxygen-containing ring system, which contrasts with the bicyclic purine scaffold.
Table 1: Core Structural Features
Compound Core Structure Key Substituents
Target Compound Purine 3,4,5-Trimethylpyrazole; acetamide
7a/7b () Thiophene Malononitrile/ethyl cyanoacetate; pyrazole
11a/11b () Pyran Phenyl; cyano/ester groups; pyrazole

Functional Group Analysis

  • Pyrazole Modifications : The target compound’s pyrazole is fully methylated (3,4,5-trimethyl), enhancing hydrophobicity compared to the unsubstituted or hydroxy-substituted pyrazoles in 7a/7b and 11a/11b.
  • Acetamide vs. Cyano/Ester Groups: The acetamide group in the target compound may improve solubility in polar solvents relative to the cyano (7a, 11a) or ester (7b, 11b) groups, which are more electron-withdrawing.

Hypothetical Physicochemical Properties

  • Molecular Weight : The target compound (C₁₇H₂₂N₆O₃) has a higher molecular weight (~358 g/mol) than 7a (C₁₀H₈N₆OS, ~276 g/mol) due to its purine core and methyl/acetamide groups.
  • Solubility: The acetamide group may increase aqueous solubility compared to cyano/ester-containing analogs.

Q & A

Q. How can researchers design a synthetic route for 2-(3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide?

  • Methodological Answer : A multi-step synthesis approach is typically employed. Begin with functionalized pyrazole and purine precursors. For example:

Coupling Reaction : React 3,4,5-trimethyl-1H-pyrazole with a halogenated purine-dione derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole moiety at the purine's 8-position .

Acetamide Introduction : Use nucleophilic substitution or amidation reactions to attach the acetamide group. For instance, react the intermediate with chloroacetamide in the presence of a coupling agent like EDC/HOBt .
Critical Parameters : Control temperature (reflux conditions often required) and pH to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the pyrazole methyl groups should appear as distinct singlets in the 1.5–2.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in DMSO/EtOH) and refine using programs like SHELXL .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental data (e.g., crystallography) be resolved?

  • Methodological Answer :
  • Refinement with SHELX : Use SHELXL to iteratively refine crystallographic data, adjusting parameters like thermal displacement and occupancy. Cross-validate hydrogen bonding and π-π stacking interactions against density functional theory (DFT) calculations .
  • Docking Studies : If discrepancies arise in ligand-receptor interactions (e.g., in pharmacological studies), perform molecular dynamics simulations with software like AutoDock Vina to assess conformational flexibility .

Q. What strategies are effective for analyzing the compound’s pharmacological activity while minimizing off-target effects?

  • Methodological Answer :
  • In Vitro Assays : Prioritize target-specific assays (e.g., kinase inhibition profiling) using fluorescence polarization or TR-FRET. Include negative controls (e.g., unmodified purine analogs) to identify non-specific binding .
  • In Vivo Validation : Use knockout animal models or siRNA silencing to confirm target engagement. For example, in cancer studies, compare tumor regression rates in wild-type vs. target-deficient models .

Q. How can researchers integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modification : Systematically alter substituents (e.g., methyl groups on the pyrazole ring) and correlate changes with bioactivity data. Use multivariate analysis (e.g., PCA) to identify key structural determinants .
  • Computational Modeling : Employ QSAR models (e.g., CoMFA or CoMSIA) to predict activity cliffs and guide synthetic prioritization .

Methodological Frameworks

Q. What experimental design principles apply to studying this compound’s role in biological systems (e.g., microbial communication)?

  • Methodological Answer :
  • Guided by Ecological Theory : Frame hypotheses around quorum sensing or metabolic cross-talk, as seen in microbial systems .
  • Dose-Response Analysis : Use gradient concentrations to establish EC₅₀/IC₅₀ values in biofilm inhibition assays. Pair with transcriptomics (RNA-seq) to identify regulated pathways .

Q. How can crystallographic data from SHELX refinements improve mechanistic understanding of this compound’s interactions?

  • Methodological Answer :
  • Electron Density Maps : Analyze residual density peaks to identify solvent molecules or disordered regions. For example, bound water molecules in the active site may explain hydrolysis susceptibility .
  • Twinned Data Handling : If twinning is detected (common in purine derivatives), use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between synthetic yields and computational reaction feasibility predictions?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect transient intermediates. For example, unexpected cyclization byproducts may form under high-temperature conditions .
  • Mechanistic Re-evaluation : Re-run DFT calculations with explicit solvent models (e.g., SMD) to account for solvation effects overlooked in gas-phase simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.